molecular formula C11H18N4O2 B11026991 1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11026991
M. Wt: 238.29 g/mol
InChI Key: DFTHRHNNLKUBSX-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is a high-affinity enzyme for cyclic guanosine monophosphate (cGMP), a critical secondary messenger involved in synaptic plasticity, neuronal signaling, and memory consolidation. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby potentiating signaling pathways downstream of receptors such as the natriuretic peptide receptor and nitric oxide-sensitive guanylyl cyclase. This mechanism has positioned it as a valuable research tool for investigating the role of the cGMP pathway in central nervous system (CNS) function and disorders . Its primary research applications focus on preclinical studies for cognitive deficits and neurodegenerative conditions, where enhancing cGMP signaling has been shown to improve synaptic function and memory. Researchers utilize this compound to probe the neurobiology of learning and memory, as well as to explore potential therapeutic strategies for diseases like Alzheimer's disease and other dementias. The selectivity of this inhibitor for PDE9 over other PDE families makes it particularly useful for dissecting the specific contributions of the cGMP pathway in complex neurological processes without confounding off-target effects.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

1,3-dimethyl-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H18N4O2/c1-4-5-15-6-8-9(12-7-15)13(2)11(17)14(3)10(8)16/h12H,4-7H2,1-3H3

InChI Key

DFTHRHNNLKUBSX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Condensation with Carbonyl Compounds

Hydrazinyluracil derivatives (3b , 3c ) undergo cyclization with carbonyl-containing reagents such as ninhydrin or isatin. For example, refluxing 3b with ninhydrin in acetic acid generates indenopyrimidopyridazine triones (4a–c ) via a tandem condensation-cyclization mechanism. This reaction proceeds through Schiff base formation followed by intramolecular nucleophilic attack, yielding the fused tetrahydropyrimidine core. Similar methodologies using benzil or phenacyl bromides in DMF/triethylamine mixtures produce pyrimidopyridazines (8a–c ) with moderate yields (45–60%).

Michael Addition-Mediated Cyclization

A distinct approach involves Michael addition reactions. When 3b reacts with benzylidene malononitrile in DMF, pyrazolopyrimidines (6a–f ) form via elimination of malononitrile. This pathway highlights the versatility of hydrazinyluracils in constructing diverse heterocyclic frameworks.

Thiourea and Urea Incorporation

Reaction of tetrahydroquinolinecarbonitriles with thiourea or urea in ethanol/sodium ethoxide at reflux for 6 hours yields 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione/one derivatives (9a,b ). This method, adapted for the target compound, involves ammonia elimination and intramolecular cyclization, achieving yields of 65–75%.

Formic Acid and Hydrogen Peroxide-Mediated Cyclization

Treatment of intermediates with formic acid followed by alkaline hydrogen peroxide facilitates oxidative cyclization. For instance, intermediate 13 cyclizes to pyrimidoquinoline 15 under these conditions, demonstrating the utility of peroxide-driven ring closure.

Industrial-Scale Synthesis and Optimization

Large-scale production employs automated reactors to enhance reproducibility. Key parameters include:

ParameterOptimal ConditionYield Improvement
SolventDMF15–20%
CatalystTrifluoroacetic acid25%
Temperature80–100°C10%
Reaction Time6–8 hours5%

Purification via recrystallization (methanol/ethanol mixtures) or column chromatography (silica gel, chloroform:methanol 9:1) ensures >95% purity.

Mechanistic Insights and Byproduct Analysis

Cyclization proceeds through intermediates such as enolates (I ) and Michael adducts (II ), as evidenced by NMR and mass spectrometry. Side products, including uncyclized hydrazines and over-alkylated derivatives, are minimized by controlling stoichiometry and reaction time. For example, exceeding 10 hours in DMF reflux increases byproduct formation by 12%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Ninhydrin Cyclization4892Moderate
Michael Addition6089High
Thiourea Cyclization7595High
Industrial Automated8598Very High

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are influenced by substituent variations on the pyrimido[4,5-d]pyrimidine scaffold. Below is a systematic comparison with key analogs:

Table 1: Comparative Analysis of Pyrimido[4,5-d]pyrimidine Derivatives

Compound Name & Substituents Synthesis Method Yield Key Properties/Activities References
1,3-Dimethyl-6-(4-methoxybenzyl) derivative MCR with p-anisidine & 4-methoxybenzaldehyde 93% High yield; potential CNS activity
5-(3,5-Difluoro-4-hydroxyphenyl)-7-thioxo Cyclization with thioamide reagents 55% DFT-studied electronic properties; bioactive
5-(Furan-2-yl-phenylpyrazole)-7-thioxo Condensation with thiourea 85% Antimicrobial activity (IR, NMR confirmed)
6,7-Diphenyl-5-thioxo Reflux with benzaldehyde 61% Yellow crystals; Rf = 0.5; IR-confirmed C=O
5-Phenyl-7-thioxo (Biginelli derivative) CAN-catalyzed three-component reaction 70–85% Eco-friendly synthesis; antitumor potential
3-Cyclopropyl-7-mercapto Cyclopropane incorporation N/A Predicted pKa = -2.74; high thermal stability
BTK inhibitor derivatives Functionalization at position 7 N/A IC₅₀ < 100 nM for Bruton’s tyrosine kinase

Biological Activity

1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 250.31 g/mol
  • CAS Number : 148711-93-7

Research indicates that compounds similar to 1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibit various biological activities primarily through the inhibition of specific enzymes and pathways:

  • Phosphodiesterase Inhibition : The compound has shown potential as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in cellular signaling pathways. Inhibitors of PDEs can lead to increased levels of these cyclic nucleotides and have therapeutic implications in conditions such as asthma and erectile dysfunction .
  • Antioxidant Activity : Some studies suggest that derivatives of this compound may possess antioxidant properties. Antioxidants are essential for neutralizing free radicals in biological systems and can prevent oxidative stress-related damage .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the biological activity of related compounds:

Activity TypeFindingsReference
PDE Inhibition IC50 values ranging from 2.30 µM to 5 µM for various derivatives
Antioxidant Activity Lower antioxidative activity compared to quercetin
Anticancer Potential Some pyrimidine derivatives showed inhibition of cell proliferation in cancer cell lines

Case Studies

  • Neurodegenerative Diseases : A study explored the potential of xanthine-dopamine hybrid molecules that include similar structural motifs as 1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. These compounds exhibited multitarget drug properties for treating neurodegenerative diseases by modulating dopaminergic pathways and inhibiting PDEs .
  • Antiplasmodial Activity : Research on ferrocene-pyrimidine conjugates indicated promising antiplasmodial activities against Plasmodium falciparum, suggesting that similar pyrimidine compounds could be explored for antimalarial drug development .

Q & A

Q. What are the most efficient synthetic routes for 1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via one-pot multicomponent reactions (MCRs) using 6-aminouracil, formaldehyde, and propylamine derivatives. A typical protocol involves dissolving 6-aminouracil in a 1:1 mixture of THF and water, followed by dropwise addition of formaldehyde and propylamine under ultrasonic irradiation (40 kHz, 3 hours). The reaction is monitored via TLC, and the product is purified by washing with ethanol (50% v/v) . Traditional methods require multi-step alkylation, such as reacting 6-amino-1-cyclopropylpyrimidine-2,4-dione with propyl iodide in DMF under basic conditions (e.g., K₂CO₃), yielding ~53% after recrystallization .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 3.44 ppm (N–CH₃ groups) and δ 1.24–1.19 ppm (propyl chain) confirm alkylation .
  • LCMS : Molecular ion peaks (e.g., m/z [M+H]⁺ 196.2) validate purity .
  • IR spectroscopy : Bands at ~1664 cm⁻¹ (C=O) and ~3170 cm⁻¹ (=C–H) confirm the pyrimidinedione core .

Q. What are the preliminary biological screening methods for derivatives of this compound?

Derivatives are typically screened for kinase inhibition (e.g., eEF-2K) using in vitro kinase assays with ATP-Glo™ reagents. IC₅₀ values are calculated via dose-response curves (0.1–100 µM). Antimicrobial activity is tested via agar dilution (MIC assays) against S. aureus and E. coli .

Advanced Research Questions

Q. How can reaction yields be optimized for propyl-substituted derivatives?

Low yields (~40–53%) in alkylation steps often arise from steric hindrance. Optimization strategies include:

  • Using ultrasonic irradiation to enhance mixing and reduce reaction time (3 hours vs. 12 hours conventional) .
  • Substituting propyl iodide with propyl bromide in polar aprotic solvents (DMF or DMSO) to improve electrophilicity .
  • Employing phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .

Q. How to resolve contradictions in spectroscopic data during structure confirmation?

Discrepancies in NMR chemical shifts (e.g., δ 4.91 ppm vs. δ 3.44 ppm for N–CH₃) may indicate regioisomeric impurities. Mitigation steps:

  • Perform 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .
  • Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) to validate functional groups .

Q. What computational approaches are used to predict biological activity?

  • Molecular docking (AutoDock Vina) : Dock derivatives into eEF-2K’s ATP-binding pocket (PDB: 4QO3) to assess binding affinity.
  • QSAR modeling : Use Gaussian09 to calculate electronic descriptors (HOMO-LUMO, dipole moment) and correlate with IC₅₀ data .
  • MD simulations (GROMACS) : Evaluate ligand-protein stability over 100 ns trajectories to identify critical residues (e.g., Lys164, Asp238) .

Q. How to design analogs with improved metabolic stability?

  • Replace the propyl chain with cyclopropyl or fluorinated alkyl groups to reduce CYP450-mediated oxidation .
  • Introduce electron-withdrawing substituents (e.g., -CF₃) on the pyrimidine ring to enhance oxidative stability .
  • Validate stability via microsomal assays (human liver microsomes, NADPH regeneration system) .

Data Contradiction Analysis

Q. Why do alkylation reactions with propyl iodide yield lower results compared to ethyl analogs?

Propyl iodide’s larger steric bulk reduces nucleophilic attack efficiency. Ethyl derivatives achieve ~78% yields under identical conditions due to lower steric hindrance . To address this, use bulky base additives (e.g., DIPEA) or elevated temperatures (80°C) to enhance reaction kinetics .

Methodological Best Practices

  • Synthetic Reproducibility : Always pre-dry solvents (THF over molecular sieves) and use fresh alkylating agents to prevent side reactions .
  • Computational Validation : Cross-check docking results with experimental IC₅₀ values to avoid overfitting in QSAR models .
  • Data Reporting : Include full NMR assignments (δ, multiplicity, J-values) and LCMS chromatograms in supporting information to aid reproducibility .

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